![molecular formula C11H9BrN2O B12876016 3-(2-Bromophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12876016.png)
3-(2-Bromophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole
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Overview
Description
3-(2-Bromophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a heterocyclic compound that features a unique structure combining a bromophenyl group with a pyrrolo[3,2-d]isoxazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole typically involves the cycloaddition of nitrile oxides with alkenes or alkynes. One common method is the reaction of 2-bromobenzonitrile oxide with an appropriate alkene under mild conditions to form the desired isoxazole ring . The reaction is often catalyzed by metal catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored .
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Bromophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromophenyl group to other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoxazole oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
3-(2-Bromophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the development of new materials with specific properties, such as liquid crystals.
Mechanism of Action
The mechanism of action of 3-(2-Bromophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound has similar structural features but includes a hydroxyphenyl group, which may confer different properties.
Isoxazole Derivatives: Other isoxazole derivatives, such as those with different substituents on the phenyl ring, are also studied for their unique properties and applications.
Uniqueness: 3-(2-Bromophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is unique due to its specific combination of a bromophenyl group with a pyrrolo[3,2-d]isoxazole ring. This structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Biological Activity
3-(2-Bromophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C₁₁H₉BrN₂O
- Molecular Weight : 265.11 g/mol
- CAS Number : 603067-41-0
The compound features a pyrrolo[3,2-d]isoxazole core, which is known for its pharmacological potential. The presence of a bromophenyl group enhances its reactivity and biological activity.
Biological Activities
Research indicates that compounds containing the pyrrolo[3,2-d]isoxazole structure exhibit a broad spectrum of biological activities, including:
- Antitumor Activity : Studies have shown that derivatives of pyrrolo[3,2-d]isoxazole demonstrate significant cytotoxic effects against various cancer cell lines. For example, a study reported that several pyrrolo[3,2-d]isoxazole derivatives exhibited IC50 values lower than 20 µM against colorectal carcinoma (HCT-116) and prostate cancer (PC3) cell lines .
- Neuroprotective Effects : Compounds with this structure have also been evaluated for neuroprotective properties. Research indicates potential benefits in conditions such as Alzheimer's disease through mechanisms like acetylcholinesterase inhibition .
- Antimicrobial and Anti-inflammatory Properties : The compound has shown promising results in antimicrobial assays and anti-inflammatory models, suggesting its utility in treating infections and inflammatory diseases .
Case Studies
-
Antitumor Evaluation :
A comparative study assessed the cytotoxicity of various pyrrolo[3,2-d]isoxazole derivatives against HCT-116 and PC3 cells. The most potent compounds had IC50 values ranging from 4.4 to 18.0 µM, indicating strong antitumor activity compared to the standard drug 5-fluorouracil .Compound ID IC50 (µM) Cell Line Compound 5 6.3 HCT-116 Compound 11 8.0 PC3 Compound 14 5.1 HCT-116 Compound 4 18.1 HCT-116 -
Neuroprotective Activity :
Another study highlighted the neuroprotective effects of pyrrolo-isoxazole derivatives in models of oxidative stress. The compounds demonstrated significant inhibition of neuronal cell death induced by oxidative agents .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : The compound may inhibit enzymes such as acetylcholinesterase and various kinases involved in cancer progression.
- Modulation of Signaling Pathways : It has been suggested that these compounds can affect signaling pathways related to cell survival and apoptosis.
Properties
Molecular Formula |
C11H9BrN2O |
---|---|
Molecular Weight |
265.11 g/mol |
IUPAC Name |
3-(2-bromophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole |
InChI |
InChI=1S/C11H9BrN2O/c12-9-4-2-1-3-7(9)10-8-5-6-13-11(8)15-14-10/h1-4,13H,5-6H2 |
InChI Key |
HHOUJKLQNMPLSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C(=NO2)C3=CC=CC=C3Br |
Origin of Product |
United States |
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